molecular formula C26H22N2O7S B11574195 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574195
M. Wt: 506.5 g/mol
InChI Key: UCKGEJWMAPJGPX-UHFFFAOYSA-N
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Description

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of thiazole, trimethoxyphenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.

    Construction of the Chromeno-Pyrrole Core: This complex structure can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and chromeno-pyrrole moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: As a building block for more complex molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

    Biochemical Studies: Use in studying enzyme interactions and metabolic pathways.

Medicine

    Diagnostics: Use in imaging or as a marker in diagnostic assays.

Industry

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but lacks the trimethoxyphenyl group.

    2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure with fewer methoxy groups.

Uniqueness

The presence of the trimethoxyphenyl group in 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological activity.

Properties

Molecular Formula

C26H22N2O7S

Molecular Weight

506.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O7S/c1-12-24(13(2)29)36-26(27-12)28-20(14-10-17(32-3)22(34-5)18(11-14)33-4)19-21(30)15-8-6-7-9-16(15)35-23(19)25(28)31/h6-11,20H,1-5H3

InChI Key

UCKGEJWMAPJGPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C

Origin of Product

United States

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